molecular formula C18H22N4O5S B2454471 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351612-50-4

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2454471
CAS No.: 1351612-50-4
M. Wt: 406.46
InChI Key: VGMSEBWAIOFWNG-UHFFFAOYSA-N
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Description

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylthiazole moiety linked to a piperazine ring via a methyl bridge, and an acetamide group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:

    Formation of the Phenylthiazole Moiety: The phenylthiazole ring can be synthesized through the cyclization of appropriate thioamide and bromoacetophenone derivatives under basic conditions.

    Attachment of the Piperazine Ring: The phenylthiazole intermediate is then reacted with a piperazine derivative in the presence of a suitable base to form the desired piperazine-thiazole linkage.

    Introduction of the Acetamide Group: The final step involves the acylation of the piperazine nitrogen with an acetamide derivative under mild conditions.

    Formation of the Oxalate Salt: The free base of the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate undergoes various chemical reactions, including:

    Oxidation: The phenylthiazole moiety can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the thiazole ring or the acetamide group under appropriate reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or amines.

    Substitution: Functionalized piperazine derivatives.

Scientific Research Applications

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with specific molecular targets. The phenylthiazole moiety is known to interact with enzyme active sites, while the piperazine ring can modulate receptor activity. This dual interaction allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetamide: Investigated for its potential therapeutic effects in neurological disorders.

Uniqueness

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate stands out due to its unique combination of a phenylthiazole moiety and a piperazine ring, which provides a distinct mechanism of action and a broad range of applications in various fields of research.

Properties

IUPAC Name

oxalic acid;2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS.C2H2O4/c17-15(21)10-19-6-8-20(9-7-19)11-16-18-14(12-22-16)13-4-2-1-3-5-13;3-1(4)2(5)6/h1-5,12H,6-11H2,(H2,17,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMSEBWAIOFWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)CC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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